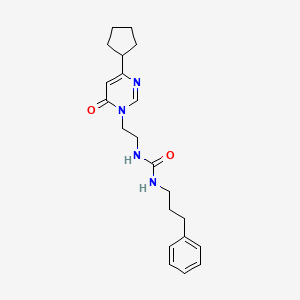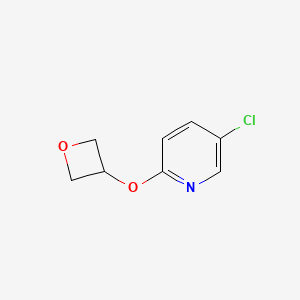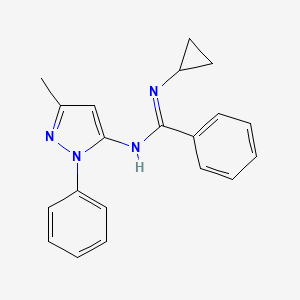![molecular formula C20H22N4O3S2 B2520945 N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851980-45-5](/img/structure/B2520945.png)
N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a synthetic molecule that appears to be designed for biological activity, potentially as an antimicrobial or anticancer agent. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzo[d]thiazol and pyrrolidinylsulfonyl groups, are reminiscent of the structures described in the papers, which focus on the synthesis and biological evaluation of various hydrazide analogs and their potential as therapeutic agents .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with the formation of core structures followed by functionalization with various substituents. For example, the synthesis of substituted benzamide/benzenesulfonamide derivatives as anticancer agents involves the formation of a tetrahydropyridine ring system, followed by reactions with benzoyl chlorides or benzenesulfonyl chlorides to introduce the desired substituents . Similarly, the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines involves an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of hydrazone compounds and their metal complexes has been characterized using various physicochemical techniques, including single crystal X-ray crystallography . The coordination geometry around metal atoms in such complexes is typically octahedral, with ligands providing nitrogen and oxygen atoms for coordination . The molecular structure of the compound of interest would likely be elucidated using similar techniques to confirm the arrangement of the substituents around the core benzo[d]thiazol ring.
Chemical Reactions Analysis
The chemical reactivity of hydrazide compounds is often explored in the context of their potential biological activities. For instance, the formation of oxadiazole, triazole, and pyrrole ring systems from benzoic acid hydrazide analogs has been reported, with these compounds showing promising antibacterial and antitubercular activities . The compound may also undergo similar chemical transformations, which could be exploited to generate a diverse array of biologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazide compounds and their derivatives, such as solubility, melting point, and stability, are important for their potential application as therapeutic agents. The papers provided do not directly discuss these properties for the compound , but similar compounds have been characterized by IR, NMR, mass spectral, and elemental analyses . These techniques would be essential in determining the physical and chemical properties of the compound, which would be important for its formulation and delivery as a drug.
Applications De Recherche Scientifique
Antiglycation and Antioxidant Potential
Research on novel imidazo[4,5-b]pyridine benzohydrazones, which share a structural similarity with the specified chemical compound, reveals significant antiglycation and antioxidant activities. These compounds were synthesized and evaluated for their potential to inhibit glycation, a process implicated in diabetic complications, and to scavenge free radicals. Compounds with di- and trihydroxy substitutions exhibited potent activity, suggesting the role of antioxidative effects in inhibiting glycation activity (Taha et al., 2015).
Antimicrobial and Anticancer Activities
Several studies have focused on synthesizing thiazole derivatives and evaluating their biological activities, including antimicrobial and anticancer effects. Thiazole-based compounds, due to their structural diversity, have shown promising results against various bacterial and fungal strains, as well as potential anticancer activity. These findings highlight the broad spectrum of biological activities exhibited by thiazole derivatives, making them valuable candidates for further drug development (Chawla, 2016), (Gomha et al., 2015).
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of various thiazole-containing compounds, including those with pyrrolidinyl sulfonyl motifs, has been conducted. These studies aimed at developing new compounds with potential analgesic, anti-inflammatory, and antimicrobial activities. The synthesized compounds were characterized and tested, showing varied levels of biological activity, which suggests their potential for therapeutic applications (Demchenko et al., 2015).
Antimicrobial and Antifungal Efficacy
Compounds incorporating thiazole moieties have been synthesized and assessed for their antimicrobial and antifungal efficacy. These studies demonstrate the utility of thiazole derivatives in combating infectious diseases caused by bacteria and fungi. The compounds' activity profiles suggest their applicability as lead molecules for developing new antimicrobial and antifungal agents (Raj et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-13-5-10-17-18(14(13)2)21-20(28-17)23-22-19(25)15-6-8-16(9-7-15)29(26,27)24-11-3-4-12-24/h5-10H,3-4,11-12H2,1-2H3,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQZKZBRBPIMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520869.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)
![2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2520872.png)
![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/no-structure.png)

![3-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2520878.png)

![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)


![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)